

# Application Note and Protocol for Myristoyl Carnitine-d3 in Metabolomics

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Compound of Interest		
Compound Name:	Myristoleyl carnitine-d3	
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### Introduction

Myristoyl carnitine, a C14 acylcarnitine, is a key intermediate in the mitochondrial fatty acid  $\beta$ -oxidation pathway. It is formed from the conjugation of myristic acid to L-carnitine, a crucial step for the transport of long-chain fatty acids across the inner mitochondrial membrane.[1][2][3] Altered levels of myristoyl carnitine and other acylcarnitines in biological fluids can serve as important biomarkers for inherited metabolic disorders, as well as complex diseases like diabetes and cardiovascular conditions.[1][4]

Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous metabolites by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response.[5] Myristoyl carnitine-d3 (Tetradecanoyl-L-carnitine-d3) is a deuterated analog of myristoyl carnitine and is an ideal internal standard for the quantitative analysis of its unlabeled counterpart in metabolomics studies.[6] This application note provides a detailed protocol for the quantification of myristoyl carnitine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Myristoyl carnitine-d3 as an internal standard.

## **Experimental Protocols**

This protocol outlines a robust and sensitive method for the determination of myristoyl carnitine in plasma, adapted from established methodologies for acylcarnitine analysis.[2][7]



### **Materials and Reagents**

- · Myristoyl carnitine analytical standard
- Myristoyl carnitine-d3 (Internal Standard)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Human plasma (or other biological matrix)

### **Sample Preparation**

- Spiking of Internal Standard: To 50 μL of plasma sample, add 10 μL of a working solution of Myristoyl carnitine-d3 in methanol. The final concentration of the internal standard should be chosen based on the expected physiological range of myristoyl carnitine.
- Protein Precipitation: Add 200 μL of ice-cold acetonitrile to the plasma sample containing the internal standard.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.



- Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

### **LC-MS/MS Analysis**

The following are recommended starting conditions and can be optimized for specific instrumentation.

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 1: LC Parameters

Parameter	Value	
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temp.	40°C	
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.	



Table 2: MS/MS Parameters (MRM Mode)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Myristoyl carnitine	372.3	85.1	100	25
Myristoyl carnitine-d3	375.3	85.1	100	25

Note: Collision energy should be optimized for the specific instrument being used.

### **Data Presentation**

Quantitative data for Myristoyl carnitine and its deuterated internal standard are acquired in the Multiple Reaction Monitoring (MRM) mode. The precursor ion for Myristoyl carnitine is its protonated molecule [M+H]<sup>+</sup>, and a common product ion resulting from collision-induced dissociation is m/z 85.1, which corresponds to the carnitine moiety.[8]

Table 3: Quantitative Data Summary

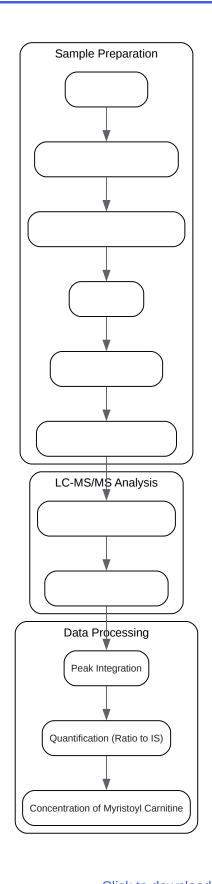
Compound	Precursor Ion (m/z)	Product Ion (m/z)
Myristoyl carnitine	372.3	85.1
Myristoyl carnitine-d3 (IS)	375.3	85.1

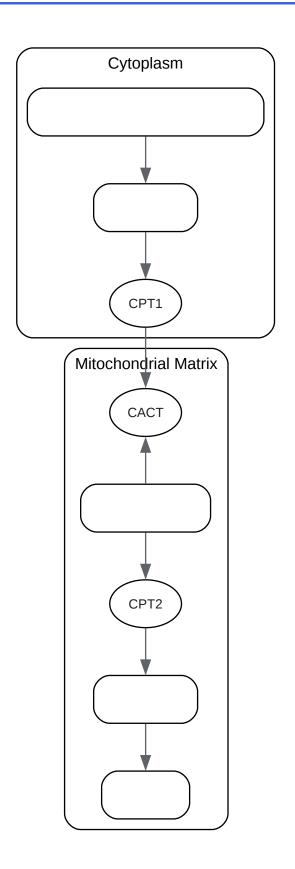
# Experimental Workflow and Signaling Pathway Visualization

### **Experimental Workflow**

The following diagram illustrates the major steps in the quantitative analysis of myristoyl carnitine from plasma samples.







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